(3-Pyrrolidin-1-ylphenyl)methanol

Description

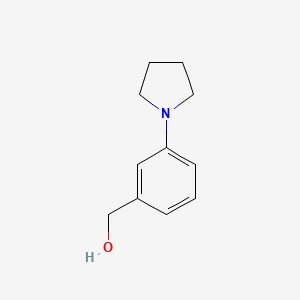

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-pyrrolidin-1-ylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-9-10-4-3-5-11(8-10)12-6-1-2-7-12/h3-5,8,13H,1-2,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYIYSGIMXUQECR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428145 | |

| Record name | (3-pyrrolidin-1-ylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859850-72-9 | |

| Record name | (3-pyrrolidin-1-ylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(3-Pyrrolidin-1-ylphenyl)methanol: A Technical Guide for Advanced Drug Discovery

Abstract

This technical guide provides an in-depth analysis of (3-Pyrrolidin-1-ylphenyl)methanol, a heterocyclic compound of significant interest to researchers and professionals in the field of drug development. The pyrrolidine moiety is a cornerstone in medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[1][2] This document elucidates the core chemical properties, synthesis pathways, and potential therapeutic applications of this compound, positioning it as a valuable scaffold for the design of next-generation therapeutics. We will explore its synthesis from logical precursors, detail necessary analytical characterization, and discuss its potential in targeting a range of diseases, grounded in the established biological significance of the pyrrolidinyl-aryl framework.

Introduction: The Strategic Value of the Pyrrolidinyl-Aryl Scaffold

The five-membered saturated nitrogen heterocycle, pyrrolidine, is a privileged scaffold in modern drug discovery.[1] Its prevalence in FDA-approved drugs underscores its utility. The pyrrolidine ring's non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, which is critical for achieving high-affinity and selective interactions with biological targets.[1]

When incorporated into an aryl system, as in this compound, the pyrrolidine ring can serve multiple functions:

-

Modulation of Physicochemical Properties: It can enhance aqueous solubility, a crucial factor for drug formulation and bioavailability, and influence lipophilicity (LogP) to optimize membrane permeability.

-

Vectorial Targeting: The basic nitrogen atom can act as a proton acceptor, forming a cationic center that can engage in key hydrogen bonding or ionic interactions with target proteins, such as GPCRs, ion channels, and enzymes.

-

Metabolic Stability: The saturated ring can block sites of metabolism on the aromatic ring, potentially increasing the compound's half-life.

The subject of this guide, this compound, combines this valuable heterocycle with a benzyl alcohol moiety. This primary alcohol group provides a versatile handle for further chemical modification, allowing for the generation of diverse compound libraries through esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid. This versatility makes it a highly attractive building block for structure-activity relationship (SAR) studies.

Physicochemical and Structural Properties

Precise experimental data for this compound is not extensively reported in publicly available literature. However, its fundamental properties can be defined based on its chemical structure and data from chemical suppliers.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 859850-72-9 | [3][4][5] |

| Molecular Formula | C₁₁H₁₅NO | [3][4] |

| Molecular Weight | 177.24 g/mol | [4] |

| Canonical SMILES | C1CCN(C1)C2=CC=CC(=C2)CO | - |

| Purity (Typical) | ≥95% | [3] |

Note: Physical properties such as melting point, boiling point, and solubility are not available in the cited literature and would need to be determined experimentally.

Synthesis and Reaction Chemistry

The synthesis of this compound can be logically achieved via a two-step process starting from 3-bromobenzaldehyde. This pathway involves a nucleophilic aromatic substitution followed by a standard reduction of the aldehyde.

Synthetic Pathway Overview

The proposed synthesis leverages a Buchwald-Hartwig amination or a similar palladium-catalyzed cross-coupling reaction to form the C-N bond, followed by the selective reduction of the aldehyde functionality.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CAS 859850-72-9: (3-pirrolidin-1-ilfenil)metanol [cymitquimica.com]

- 4. 859850-72-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. shsigma.co.kr [shsigma.co.kr]

An In-depth Technical Guide to the Synthesis of (3-Pyrrolidin-1-ylphenyl)methanol

Abstract

(3-Pyrrolidin-1-ylphenyl)methanol is a key building block in medicinal chemistry, frequently incorporated into the structure of pharmacologically active compounds. Its synthesis is therefore of significant interest to researchers in drug discovery and development. This guide provides an in-depth analysis of viable synthetic routes to this compound, focusing on the underlying chemical principles, practical experimental protocols, and a comparative assessment of the different approaches. We will explore three primary synthetic strategies: the reduction of a commercially available aldehyde, a palladium-catalyzed Buchwald-Hartwig amination, and the alkylation of an aminobenzyl alcohol. This document is intended to serve as a comprehensive resource, blending theoretical understanding with practical, field-proven insights to enable the successful synthesis of this compound in a research setting.

Introduction: Strategic Importance of the Pyrrolidinylphenyl Moiety

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. When incorporated onto a phenyl ring, as in this compound, it imparts specific physicochemical properties that can be advantageous for drug design. The tertiary amine of the pyrrolidine group can act as a proton acceptor at physiological pH, enhancing aqueous solubility and allowing for salt formation, which is often beneficial for drug formulation. Furthermore, the pyrrolidinyl group can engage in specific interactions with biological targets, such as hydrogen bonding or ionic interactions, thereby influencing the compound's pharmacological profile. The benzyl alcohol functionality provides a versatile handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) through etherification, esterification, or oxidation to the corresponding aldehyde or carboxylic acid.

Given its utility, the efficient and scalable synthesis of this compound is a critical first step in many drug discovery programs. The choice of synthetic route can have significant implications for cost, purity, and the ability to generate analogs. This guide will dissect three common and effective strategies for its preparation.

Route 1: Reduction of 3-(Pyrrolidin-1-yl)benzaldehyde

This is arguably the most direct and high-yielding approach, contingent on the availability of the starting material, 3-(pyrrolidin-1-yl)benzaldehyde. This aldehyde is indeed commercially available from several suppliers, making this route highly attractive for its simplicity and efficiency.[1][2]

Causality of Experimental Choices

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose due to its chemoselectivity. It is a mild reducing agent that will readily reduce aldehydes and ketones but will not typically affect less reactive carbonyl groups such as esters, amides, or carboxylic acids.[3][4] This selectivity is advantageous as it obviates the need for protecting groups on other functionalities that might be present in more complex analogs. The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which serves to both dissolve the starting material and to protonate the intermediate alkoxide to yield the final alcohol product. The reaction is generally fast, clean, and proceeds at room temperature, making it highly practical for a laboratory setting.

Underlying Mechanism: Nucleophilic Hydride Addition

The mechanism of aldehyde reduction with sodium borohydride involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. The reaction proceeds in two main steps:

-

Nucleophilic Attack: The BH₄⁻ anion delivers a hydride to the partially positive carbonyl carbon. This breaks the C=O pi bond, with the electrons moving to the oxygen atom to form a tetracoordinate alkoxide intermediate.

-

Protonation: The resulting alkoxide is then protonated by the solvent (e.g., methanol) to give the primary alcohol. This step regenerates the methoxide anion.

This process can, in principle, repeat until all four hydride ions from the borohydride have reacted.

Caption: Mechanism of NaBH₄ Reduction of an Aldehyde.

Detailed Experimental Protocol

Materials:

-

3-(Pyrrolidin-1-yl)benzaldehyde (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.2 eq)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(pyrrolidin-1-yl)benzaldehyde (1.0 eq) in methanol (approximately 0.2 M concentration).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Carefully quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as a pure solid or oil.

Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] This method is particularly useful when the corresponding aldehyde for Route 1 is not available or when a modular approach is desired for creating a library of analogs. In this case, pyrrolidine is coupled with a commercially available 3-halobenzyl alcohol, such as 3-bromobenzyl alcohol.

Causality of Experimental Choices

This reaction requires a carefully selected catalytic system.

-

Palladium Precursor: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃.

-

Ligand: An electron-rich, bulky phosphine ligand is crucial. Ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) are commonly used.[6] These ligands stabilize the palladium center, promote oxidative addition, and facilitate the final reductive elimination step.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) is a common choice for this purpose.

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation.

Underlying Mechanism: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving Pd(0) and Pd(II) intermediates:

-

Oxidative Addition: The active Pd(0) complex undergoes oxidative addition to the aryl halide (3-bromobenzyl alcohol), forming a Pd(II) species.

-

Amine Coordination and Deprotonation: The amine (pyrrolidine) coordinates to the Pd(II) complex, and the base removes a proton from the amine to form a palladium-amido complex.

-

Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the desired product, this compound, and regenerating the Pd(0) catalyst.

Caption: The Catalytic Cycle of Buchwald-Hartwig Amination.

Detailed Experimental Protocol

Materials:

-

3-Bromobenzyl alcohol (1.0 eq)

-

Pyrrolidine (1.2 eq)

-

Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (e.g., 2 mol%)

-

Xantphos (e.g., 4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous toluene

-

Diethyl ether

-

Water

Procedure:

-

To an oven-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and NaOtBu under an inert atmosphere (e.g., argon or nitrogen).

-

Add 3-bromobenzyl alcohol and anhydrous toluene.

-

Add pyrrolidine via syringe.

-

Seal the tube and heat the reaction mixture in an oil bath at 100-110 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS. After completion (typically 12-24 hours), cool the mixture to room temperature.

-

Dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove palladium residues.

-

Wash the filtrate with water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the residue by flash column chromatography to obtain the final product.

Route 3: Alkylation of 3-Aminobenzyl Alcohol

A third approach involves the direct alkylation of 3-aminobenzyl alcohol with a 1,4-dihaloalkane, such as 1,4-dibromobutane or 1,4-dichlorobutane. This method constructs the pyrrolidine ring in a single step through a double nucleophilic substitution.

Causality of Experimental Choices

This reaction is a double N-alkylation that results in cyclization.

-

Base: A base is required to deprotonate the aniline nitrogen, increasing its nucleophilicity. A moderately strong inorganic base like potassium carbonate (K₂CO₃) is often sufficient and is less harsh than the organometallic bases used in Route 2.

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is suitable to dissolve the reagents and facilitate the Sₙ2 reaction.

-

Temperature: Heating is typically required to drive the reaction to completion, as the second intramolecular alkylation can be slower than the first intermolecular one.

Underlying Mechanism: Double Nucleophilic Substitution

-

First Alkylation: The amine nitrogen of 3-aminobenzyl alcohol acts as a nucleophile, attacking one of the electrophilic carbons of 1,4-dibromobutane in an Sₙ2 reaction, displacing a bromide ion.

-

Second Alkylation (Intramolecular Cyclization): The resulting secondary amine then undergoes an intramolecular Sₙ2 reaction, with the nitrogen attacking the terminal carbon bearing the second bromide, to form the five-membered pyrrolidine ring.

Caption: Double Alkylation for Pyrrolidine Ring Formation.

Detailed Experimental Protocol

Materials:

-

3-Aminobenzyl alcohol (1.0 eq)[7]

-

1,4-Dibromobutane (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

Procedure:

-

Combine 3-aminobenzyl alcohol, potassium carbonate, and 1,4-dibromobutane in a round-bottom flask with DMF.

-

Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic extracts, wash with water and then brine to remove DMF.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Comparative Analysis and Data Presentation

| Parameter | Route 1: Reduction | Route 2: Buchwald-Hartwig | Route 3: Alkylation |

| Starting Materials | 3-(Pyrrolidin-1-yl)benzaldehyde | 3-Bromobenzyl alcohol, Pyrrolidine | 3-Aminobenzyl alcohol, 1,4-Dibromobutane |

| Key Reagents | NaBH₄, Methanol | Pd₂(dba)₃, Xantphos, NaOtBu | K₂CO₃, DMF |

| Pros | Simple, high yield, mild conditions, readily available starting material. | Modular, good for analog synthesis, well-established methodology. | Cost-effective reagents, one-pot ring formation. |

| Cons | Less flexible for analog synthesis. | Requires expensive catalyst/ligand, inert atmosphere, potential for heavy metal contamination. | Potential for over-alkylation (polymerization), requires careful control of conditions. |

| Typical Yield | >90% | 70-90% | 50-70% |

Characterization Data for this compound

-

Molecular Formula: C₁₁H₁₅NO

-

Molecular Weight: 177.24 g/mol

-

¹H NMR (CDCl₃, 400 MHz): δ 7.25 (t, J=7.8 Hz, 1H), 6.85 (s, 1H), 6.80 (d, J=7.6 Hz, 1H), 6.60 (d, J=8.0 Hz, 1H), 4.65 (s, 2H), 3.30 (t, J=6.4 Hz, 4H), 2.00 (t, J=6.4 Hz, 4H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 148.0, 142.5, 129.5, 115.0, 111.9, 111.4, 65.2, 47.7, 25.5.

-

Mass Spectrometry (ESI+): m/z 178.1 [M+H]⁺.

(Note: NMR chemical shifts are approximate and may vary slightly depending on solvent and concentration.)

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes, each with its own set of advantages and disadvantages.

-

Route 1 (Reduction) is the most straightforward and efficient method, recommended when the starting aldehyde is readily accessible and large quantities of the target molecule are required without the need for extensive analog synthesis.

-

Route 2 (Buchwald-Hartwig Amination) offers greater flexibility and is the preferred method for constructing a library of related compounds by varying either the amine or the aryl halide partner. Despite the higher cost of reagents, its reliability and broad scope make it a cornerstone of modern medicinal chemistry.

-

Route 3 (Alkylation) provides a classical and cost-effective alternative, though it may require more optimization to control for side reactions and generally provides lower yields.

The choice of the optimal synthetic route will ultimately depend on the specific goals of the research program, considering factors such as scale, cost, timeline, and the need for analog generation. This guide provides the foundational knowledge and practical protocols to enable researchers to make an informed decision and successfully synthesize this valuable chemical intermediate.

References

- 1. mdpi.com [mdpi.com]

- 2. [(3~{R})-3-phenyl-1-(phenylmethyl)pyrrolidin-3-yl]methanol | C18H21NO | CID 166450923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. (R)-Pyrrolidin-3-ylmethanol(110013-18-8) 1H NMR spectrum [chemicalbook.com]

- 7. 3-Aminobenzyl alcohol | C7H9NO | CID 80293 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (3-Pyrrolidin-1-ylphenyl)methanol (CAS No. 859850-72-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Pyrrolidin-1-ylphenyl)methanol, bearing the CAS number 859850-72-9, is a substituted benzyl alcohol derivative featuring a pyrrolidine moiety. This structural motif is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the pyrrolidine ring in a wide array of biologically active compounds. The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is valued for its ability to introduce three-dimensionality into molecular structures, which can enhance binding affinity and selectivity to biological targets. This guide provides a comprehensive overview of the synthesis, characterization, potential applications, and safety considerations for this compound, serving as a critical resource for professionals in the field.

Chemical Identity and Properties

-

IUPAC Name: this compound

-

CAS Number: 859850-72-9

-

Molecular Formula: C₁₁H₁₅NO

-

Molecular Weight: 177.24 g/mol

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 177.24 g/mol | --INVALID-LINK-- |

| Appearance | Solid | [Generic Supplier Data] |

| Purity | Typically >95% | --INVALID-LINK-- |

Synthesis and Purification

The synthesis of this compound is not extensively detailed in readily available peer-reviewed literature. However, based on fundamental principles of organic synthesis, two primary and logical retrosynthetic pathways can be proposed.

Retrosynthetic Analysis

A logical disconnection of the target molecule suggests two feasible synthetic strategies:

-

Reductive Amination: Disconnection of the C-N bond between the phenyl ring and the pyrrolidine nitrogen leads to 3-hydroxybenzaldehyde and pyrrolidine as starting materials.

-

N-Alkylation: Disconnection of the same C-N bond can also suggest 3-aminobenzyl alcohol and a 1,4-dihalobutane (e.g., 1,4-dibromobutane) as precursors.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthesis Protocol: Reductive Amination

Reductive amination is a highly efficient and widely used method for the formation of C-N bonds. This approach involves the reaction of a carbonyl compound with an amine to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.

Workflow:

Caption: Workflow for the synthesis via reductive amination.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 3-hydroxybenzaldehyde (1.0 eq) in methanol, add pyrrolidine (1.1 eq).

-

Imine Formation: Stir the mixture at room temperature. A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the formation of the iminium ion.

-

Reduction: After stirring for a designated period (e.g., 1-2 hours), cool the reaction mixture in an ice bath. Cautiously add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), in portions. The choice of a mild reducing agent is crucial to selectively reduce the iminium ion without affecting the aldehyde starting material.

-

Quenching and Workup: Once the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of water.

-

Extraction: Remove the methanol under reduced pressure and extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography on silica gel.

Proposed Synthesis Protocol: N-Alkylation

This method involves the direct alkylation of an amine with a dihaloalkane, leading to the formation of the heterocyclic ring.

Workflow:

Caption: Workflow for the synthesis via N-alkylation.

Step-by-Step Methodology:

-

Reaction Setup: Combine 3-aminobenzyl alcohol (1.0 eq), 1,4-dibromobutane (1.1 eq), and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIEA) (2.5 eq) in a polar aprotic solvent like acetonitrile or DMF.

-

Reaction Conditions: Heat the mixture under reflux until the starting material is consumed, as monitored by TLC or LC-MS. The reaction proceeds via an initial intermolecular N-alkylation followed by an intramolecular cyclization to form the pyrrolidine ring.

-

Workup and Extraction: After cooling to room temperature, filter off any inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent and wash with water to remove any remaining salts and the solvent.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product using flash column chromatography.

Analytical Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons: Multiplets in the range of δ 6.5-7.3 ppm. - Benzylic Protons (-CH₂OH): A singlet or doublet around δ 4.5-4.7 ppm. - Pyrrolidine Protons (α to N): A triplet around δ 3.2-3.4 ppm. - Pyrrolidine Protons (β to N): A multiplet around δ 1.9-2.1 ppm. - Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent. |

| ¹³C NMR | - Aromatic Carbons: Signals in the range of δ 110-150 ppm. - Benzylic Carbon (-CH₂OH): A signal around δ 65 ppm. - Pyrrolidine Carbons (α to N): A signal around δ 47 ppm. - Pyrrolidine Carbons (β to N): A signal around δ 25 ppm. |

| Mass Spec. (ESI+) | - [M+H]⁺: Expected at m/z 178.12. |

| FT-IR | - O-H Stretch: A broad band around 3300-3400 cm⁻¹. - C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹. - C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹. - C=C Stretch (aromatic): Peaks around 1600 and 1480 cm⁻¹. - C-N Stretch: A signal in the 1260-1020 cm⁻¹ region. - C-O Stretch: A strong band around 1050 cm⁻¹. |

Applications in Research and Drug Development

The pyrrolidine ring is a key structural component in numerous FDA-approved drugs and biologically active natural products. Its presence often imparts favorable pharmacokinetic properties and allows for precise spatial orientation of substituents to interact with biological targets.

-

Scaffold for Novel Therapeutics: this compound serves as a valuable building block for the synthesis of more complex molecules. The hydroxyl group can be further functionalized, for example, through etherification, esterification, or conversion to a leaving group for subsequent nucleophilic substitution, allowing for the generation of diverse chemical libraries for high-throughput screening.

-

Neurological and Psychiatric Disorders: Many compounds containing the N-aryl-pyrrolidine motif have shown activity in the central nervous system (CNS), targeting receptors and transporters involved in neurotransmission.

-

Antimicrobial and Antiviral Agents: The pyrrolidine nucleus is found in several antimicrobial and antiviral drugs.

-

Enzyme Inhibition: The specific stereochemistry and conformational flexibility of the pyrrolidine ring can be exploited to design potent and selective enzyme inhibitors.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling similar aromatic amines and alcohols should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.

Conclusion

This compound (CAS No. 859850-72-9) is a valuable chemical intermediate with significant potential in the synthesis of novel compounds for drug discovery and development. Its preparation can be achieved through established synthetic routes such as reductive amination or N-alkylation. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, underscoring its importance for researchers in medicinal and organic chemistry.

An In-Depth Technical Guide to (3-Pyrrolidin-1-ylphenyl)methanol: A Versatile Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its unique stereochemical and physicochemical properties that render it a valuable scaffold in the design of novel therapeutics.[1][2] This technical guide focuses on (3-Pyrrolidin-1-ylphenyl)methanol, a molecule embodying the potential of this versatile heterocyclic motif. While specific peer-reviewed data on this exact compound is emerging, this document serves as a comprehensive resource, consolidating its known properties and providing a framework for its synthesis, characterization, and potential applications based on established principles and data from closely related analogues. We will delve into the rationale behind experimental design, offering insights grounded in the broader understanding of pyrrolidine-containing compounds in drug discovery, particularly within the realm of neuroscience.

Core Molecular Attributes of this compound

This compound is a bifunctional organic molecule featuring a saturated five-membered nitrogen heterocycle (pyrrolidine) attached to a phenylmethanol core. This unique combination of a flexible, basic nitrogenous ring and a more rigid aromatic alcohol moiety provides a rich pharmacophore for interaction with biological targets.

1-1. Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is the foundation of its application in research and development. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 177.24 g/mol | N/A |

| Molecular Formula | C₁₁H₁₅NO | N/A |

| CAS Number | 859850-72-9 | N/A |

| Canonical SMILES | C1CCN(C1)C2=CC=CC(=C2)CO | N/A |

| InChI Key | InChI=1S/C11H15NO/c13-8-10-4-2-3-9(7-10)12-5-1-6-12/h2-4,7,13H,1,5-6,8H2 | N/A |

The Pyrrolidine Scaffold: A Privileged Structure in Drug Design

The five-membered pyrrolidine ring is a recurring motif in a multitude of natural products and FDA-approved drugs.[2] Its significance in medicinal chemistry can be attributed to several key factors:

-

Three-Dimensionality: The non-planar, puckered nature of the saturated pyrrolidine ring allows for the precise spatial orientation of substituents, which is critical for selective interactions with the complex three-dimensional binding sites of biological targets like enzymes and receptors.[1][3]

-

Stereochemical Complexity: The presence of stereogenic centers on the pyrrolidine ring allows for the creation of diverse stereoisomers, each with potentially distinct biological profiles. This stereochemical diversity is a powerful tool in optimizing drug-target interactions.[1]

-

Modulation of Physicochemical Properties: The basic nitrogen atom of the pyrrolidine ring can be readily protonated at physiological pH, enhancing aqueous solubility. Furthermore, the overall lipophilicity of the molecule can be fine-tuned through substitutions on the ring, which is crucial for optimizing pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

-

Synthetic Tractability: The pyrrolidine ring can be synthesized through a variety of established synthetic routes, and its functionalization is well-documented in chemical literature, making it an accessible scaffold for medicinal chemists.[4]

2-1. Role in Neuroscience and Beyond

Pyrrolidine derivatives have shown significant promise in the treatment of central nervous system (CNS) disorders. Their ability to serve as scaffolds for compounds that can cross the blood-brain barrier has led to their investigation as anticonvulsants, neuroprotective agents, and treatments for ischemic stroke.[5][6] The pyrrolidone family of chemicals, which are structurally related to pyrrolidines, have been explored for their nootropic (cognitive-enhancing) effects.[5] Beyond neuroscience, pyrrolidine-containing compounds have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2]

Synthesis and Characterization: A Proposed Workflow

3-1. Proposed Synthetic Pathway

A logical approach to the synthesis of this compound involves a two-step process starting from 3-aminobenzyl alcohol and 1,4-dibromobutane. This method is advantageous due to the commercial availability and relatively low cost of the starting materials.

Caption: Proposed two-step synthesis of this compound.

Causality Behind Experimental Choices:

-

Nucleophilic Substitution: The primary amine of 3-aminobenzyl alcohol acts as a nucleophile, displacing the bromine atoms on 1,4-dibromobutane in a double nucleophilic substitution reaction to form the pyrrolidine ring.

-

Base: A mild base such as potassium carbonate (K₂CO₃) is included to neutralize the hydrobromic acid (HBr) byproduct generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

-

Solvent and Heat: A polar aprotic solvent like acetonitrile is chosen to dissolve the reactants and facilitate the reaction. Heating is typically required to provide the necessary activation energy for the C-N bond formation.

3-2. Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example and should be optimized for specific laboratory conditions.

Materials:

-

3-Aminobenzyl alcohol

-

1,4-Dibromobutane

-

Potassium Carbonate (anhydrous)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 3-aminobenzyl alcohol (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.5 eq).

-

Add 1,4-dibromobutane (1.1 eq) dropwise to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to afford this compound.

3-3. Characterization Workflow

The identity and purity of the synthesized this compound would be confirmed using a suite of standard analytical techniques.

Caption: Standard workflow for the analytical characterization of the target compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, and the protons of the pyrrolidine ring. The ¹³C NMR would confirm the number of unique carbon environments.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition and molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the key functional groups, such as the O-H stretch of the alcohol and the C-N stretch of the pyrrolidine.

Potential Applications in Drug Discovery and Chemical Biology

Given the prevalence of the pyrrolidine scaffold in bioactive molecules, this compound represents a valuable building block for the synthesis of compound libraries for high-throughput screening.

4-1. As a Precursor for Novel CNS-Active Agents

The structural features of this compound make it an attractive starting point for the development of novel CNS-active compounds. The pyrrolidine moiety can be further functionalized to modulate its interaction with specific neuronal targets, while the phenylmethanol core provides a rigid anchor for positioning these functional groups. Its potential as a precursor for novel sodium channel blockers for the treatment of ischemic stroke is an area worthy of investigation.[6]

4-2. In the Development of Novel Enzyme Inhibitors

The pyrrolidine ring is a key component of many enzyme inhibitors. The ability to readily modify both the pyrrolidine and phenylmethanol portions of this compound allows for the systematic exploration of structure-activity relationships (SAR) in the design of potent and selective enzyme inhibitors for a variety of therapeutic targets.

Safety and Handling

While specific toxicity data for this compound is not available, it is prudent to handle it with the care afforded to all novel chemical entities. Based on the safety data sheets (SDS) of structurally related compounds, the following general precautions should be observed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.[7][8]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

Conclusion and Future Directions

This compound is a molecule of significant interest due to its incorporation of the privileged pyrrolidine scaffold. While detailed experimental data on this specific compound is limited, this guide provides a comprehensive overview based on its known properties and the well-established chemistry and pharmacology of its structural class. The proposed synthetic and analytical workflows offer a solid foundation for researchers to produce and characterize this compound. Future research should focus on the experimental validation of its synthesis, a thorough investigation of its biological activities, and the exploration of its potential as a versatile building block in the development of next-generation therapeutics. The continued exploration of such novel chemical entities is essential for the advancement of drug discovery and the development of new treatments for a wide range of human diseases.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to (3-Pyrrolidin-1-ylphenyl)methanol: Nomenclature, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug discovery, the pyrrolidine scaffold is a cornerstone of molecular design.[1] Its prevalence in numerous biologically active compounds underscores its importance as a versatile structural motif.[1] This guide provides a comprehensive technical overview of a specific pyrrolidine-containing compound, (3-Pyrrolidin-1-ylphenyl)methanol. The focus is to deliver an in-depth understanding of its IUPAC nomenclature, physicochemical properties, and a detailed examination of its synthesis, thereby equipping researchers and drug development professionals with critical knowledge for their work with this and related molecules.

Decoding the IUPAC Name: A Systematic Approach

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming chemical compounds, ensuring clarity and precision in scientific communication. The IUPAC name, This compound , is derived through a hierarchical set of rules.

At its core, the molecule is a substituted methanol. The parent structure is identified as methanol due to the hydroxymethyl group (-CH₂OH) being the principal functional group. This group is attached to a substituted phenyl (benzene) ring.

The substituents on the phenyl ring are a pyrrolidin-1-yl group located at the third position. The numbering of the benzene ring begins at the carbon atom attached to the principal functional group, in this case, the methanol moiety. The pyrrolidine ring is attached to the phenyl ring via its nitrogen atom, hence the "-1-yl" designation.

The systematic naming process can be visualized as follows:

Caption: IUPAC Naming Convention for this compound.

Physicochemical and Structural Properties

Understanding the physicochemical properties of a compound is paramount for its application in research and development. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| CAS Number | 859850-72-9 | [2] |

| Molecular Formula | C₁₁H₁₅NO | [2] |

| Molecular Weight | 177.24 g/mol | [2] |

| IUPAC Name | This compound | [3] |

Synthesis of this compound: An Experimental Protocol

Reaction Scheme

References

- 1. iris.unipa.it [iris.unipa.it]

- 2. 859850-72-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. [(3~{R})-3-phenyl-1-(phenylmethyl)pyrrolidin-3-yl]methanol | C18H21NO | CID 166450923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. EP3585769A1 - Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of (3-Pyrrolidin-1-ylphenyl)methanol

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for (3-Pyrrolidin-1-ylphenyl)methanol (Molecular Formula: C₁₁H₁₅NO, Molecular Weight: 177.24 g/mol ). Designed for researchers, chemists, and professionals in drug development, this document details the methodologies and interpretation of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). The integration of these techniques provides a self-validating system for the unequivocal structural elucidation and purity assessment of this compound. The causality behind experimental choices and the interpretation of spectral features are explained to provide field-proven insights.

Introduction

This compound is a substituted aromatic alcohol containing a tertiary amine functionality. This structural motif is of significant interest in medicinal chemistry and materials science, as the pyrrolidine ring is a common scaffold in many biologically active compounds, and the benzyl alcohol moiety offers a reactive site for further chemical modification.[1] Accurate and thorough characterization is paramount for ensuring the identity, purity, and quality of the compound for any subsequent application. This guide presents a detailed workflow and analysis of the primary spectroscopic techniques used for this purpose.

Integrated Analytical Workflow

The structural confirmation of a novel or synthesized compound is a multi-faceted process. No single technique provides all necessary information. Instead, an integrated approach, where data from orthogonal methods are synthesized, offers the most robust and trustworthy characterization. The workflow described herein relies on NMR for mapping the carbon-hydrogen framework, IR spectroscopy for identifying key functional groups, and mass spectrometry for determining the molecular weight and fragmentation patterns.

References

An In-depth Technical Guide to the NMR Analysis of (3-Pyrrolidin-1-ylphenyl)methanol

Introduction: The Structural Imperative

In the landscape of modern drug discovery and materials science, the pyrrolidine scaffold is a cornerstone of molecular design, prized for its three-dimensional architecture and its prevalence in a myriad of biologically active compounds.[1][2] (3-Pyrrolidin-1-ylphenyl)methanol is a key intermediate, embodying both a saturated N-heterocycle and a functionalized aromatic ring. Its utility as a synthetic building block is contingent on unambiguous structural verification, a task for which Nuclear Magnetic Resonance (NMR) spectroscopy is the quintessential tool.[3]

This guide provides an in-depth, field-proven methodology for the complete NMR analysis of this compound. We will move beyond simple spectral interpretation to explain the causality behind experimental choices, establishing a self-validating workflow from sample preparation to final structural elucidation. This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable approach to characterizing complex organic molecules.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is fundamental for unambiguous spectral assignment. The structure of this compound is presented below, with each unique proton and carbon position labeled for reference throughout this guide.

Caption: Structure of this compound with atom numbering.

Experimental Workflow: A Self-Validating Protocol

High-quality, reproducible NMR data begins with meticulous sample preparation and logically chosen acquisition parameters. The following protocols are designed to ensure spectral integrity.

Protocol 1: NMR Sample Preparation

The goal is a homogeneous solution free of particulates and paramagnetic impurities, which can degrade spectral quality.[4]

-

Material Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.[5][6]

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) is a common first choice for nonpolar organic compounds. For this molecule, DMSO-d₆ is also an excellent choice as it will solubilize the polar alcohol and amine functionalities well, and the OH proton will be observable as a distinct peak.

-

Dissolution: In a clean, small glass vial, dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[4][6] Gentle vortexing or sonication can aid dissolution. Preparing the sample in a secondary vial prevents contamination of the bulk solvent and makes it easier to ensure complete dissolution before transfer.[5][7]

-

Internal Standard (Optional but Recommended): Add a small amount of Tetramethylsilane (TMS) to the solvent to serve as an internal reference (δ = 0.00 ppm). If using a solvent like DMSO-d₆, the residual solvent peak can also be used for calibration (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C).

-

Transfer to NMR Tube: Using a glass Pasteur pipette, carefully transfer the clear solution into a clean, high-quality 5 mm NMR tube.[6][8] Avoid transferring any solid particles.

-

Final Checks: Ensure the sample height is between 4.0 and 5.0 cm.[6] Wipe the outside of the tube with a lint-free tissue and cap it securely.

Protocol 2: NMR Data Acquisition

The following parameters are generalized for a 400 or 500 MHz spectrometer. Optimization may be required based on sample concentration and instrument specifics.

| Experiment | Key Parameters | Purpose |

| ¹H NMR | Pulse Program: Standard (e.g., 'zg30')Number of Scans: 8-16Spectral Width: ~12 ppmRelaxation Delay (d1): 1-2 s | Provides information on the number of proton types, their chemical environment, relative abundance (integration), and coupling patterns.[9] |

| ¹³C NMR | Pulse Program: Standard proton-decoupled (e.g., 'zgpg30')Number of Scans: 1024-4096Spectral Width: ~220 ppmRelaxation Delay (d1): 2 s | Determines the number of unique carbon environments. |

| DEPT-135 | Pulse Program: Standard DEPT-135Number of Scans: 256-1024Relaxation Delay (d1): 2 s | Differentiates carbon types: CH/CH₃ signals are positive, CH₂ signals are negative, and quaternary carbons are absent.[10][11][12] |

| ¹H-¹H COSY | Pulse Program: Standard gradient-selected (e.g., 'cosygpmfqf')Number of Scans: 2-4 per incrementIncrements (F1): 256-512 | Maps proton-proton (¹H-¹H) couplings, identifying which protons are adjacent to each other through 2-3 bonds.[13][14] |

| ¹H-¹³C HSQC | Pulse Program: Standard gradient-selected (e.g., 'hsqcedetgpsisp2.3')Number of Scans: 2-8 per increment¹J C-H Coupling: Set to ~145 Hz | Correlates each proton directly to the carbon it is attached to (one-bond correlation).[13][15] |

Integrated Spectral Analysis Workflow

A systematic approach, integrating data from multiple experiments, is essential for an accurate and irrefutable structural assignment.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. organomation.com [organomation.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. scribd.com [scribd.com]

- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]

- 11. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]

- 12. emerypharma.com [emerypharma.com]

- 13. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

(3-Pyrrolidin-1-ylphenyl)methanol mass spectrometry

<An In-depth Technical Guide to the Mass Spectrometry of (3-Pyrrolidin-1-ylphenyl)methanol

Introduction

This compound is a synthetic intermediate of interest in medicinal chemistry and materials science. As with any novel compound, definitive structural characterization is paramount. Mass spectrometry (MS) is an indispensable tool for this purpose, providing not only confirmation of the molecular weight but also a detailed structural fingerprint through controlled fragmentation analysis. This guide offers a comprehensive examination of the mass spectrometric behavior of this compound, detailing predicted fragmentation pathways under both soft (Electrospray Ionization) and hard (Electron Impact) ionization techniques. The principles and methodologies outlined herein are designed to provide researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this molecule and its analogues.

I. Ionization Methodologies: Strategic Choices for a Bifunctional Analyte

The structure of this compound, featuring a basic pyrrolidine nitrogen and a polar benzylic alcohol, lends itself to analysis by multiple ionization techniques. The choice of method fundamentally dictates the type of information obtained.

-

Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is ideal for unambiguously determining the molecular weight of thermally labile and polar molecules.[1][2] The basic nitrogen of the pyrrolidine ring is readily protonated in the ESI plume, yielding an even-electron, protonated molecule, [M+H]⁺. This ion has low internal energy, meaning in-source fragmentation is minimal, and the molecular ion is typically the base peak in a full scan (MS1) spectrum.[3] Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.

-

Electron Impact (EI): EI is a "hard" ionization technique that bombards the analyte with high-energy electrons (~70 eV), inducing significant and reproducible fragmentation.[2][4] This process creates an odd-electron molecular ion (M⁺•) with high internal energy, which rapidly undergoes fragmentation to produce a characteristic pattern of product ions.[4] While the molecular ion may be weak or absent, the resulting fragmentation pattern is highly specific and invaluable for structural elucidation.[2]

II. Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Analysis

Under positive-mode ESI, this compound will readily form the protonated molecule [M+H]⁺ at m/z 178.2. Collision-induced dissociation (CID) of this precursor ion is dominated by a highly favorable fragmentation pathway driven by the benzylic alcohol moiety.

Primary Fragmentation: Neutral Loss of Water

The most facile fragmentation of the protonated molecule is the neutral loss of water (H₂O, 18.01 Da). This is a classic fragmentation pathway for protonated benzylic alcohols, driven by the formation of a resonance-stabilized benzylic carbocation.[5][6] This process yields the major product ion at m/z 160.2.

Table 1: Predicted ESI-MS/MS Fragments of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Formula of Fragment | Fragment (m/z) | Neutral Loss |

| 178.2 ([M+H]⁺) | Benzylic Carbocation | [C₁₁H₁₄N]⁺ | 160.2 | H₂O |

ESI Fragmentation Pathway Diagram

The logical flow of this primary fragmentation is visualized below.

References

- 1. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Introduction: The Critical Role of Solubility in Preclinical Development

An In-Depth Technical Guide to the Solubility of (3-Pyrrolidin-1-ylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This compound, with the molecular formula C₁₁H₁₅NO, represents a class of organic molecules frequently encountered in medicinal chemistry as a synthetic intermediate or a scaffold for more complex active pharmaceutical ingredients (APIs).[1] The journey of any potential drug candidate from discovery to a viable therapeutic is critically dependent on its physicochemical properties, among which aqueous solubility is paramount.[2] Poor solubility can severely hamper drug development, leading to low bioavailability, unreliable in vitro testing results, and significant formulation challenges.[2][3]

This guide provides a comprehensive technical framework for understanding, predicting, and experimentally determining the solubility of this compound. As a Senior Application Scientist, the focus extends beyond mere procedural descriptions to elucidate the underlying principles and rationale, enabling researchers to make informed decisions in their development programs.

Molecular Structure Analysis and Solubility Prediction

The first step in assessing a compound's solubility is a thorough analysis of its chemical structure. The principle of "like dissolves like" provides a foundational, albeit qualitative, prediction of solubility behavior.[4]

This compound is composed of three key functional regions:

-

A Phenyl Ring: This aromatic hydrocarbon portion is non-polar and hydrophobic, contributing negatively to aqueous solubility.[5]

-

A Hydroxymethyl Group (-CH₂OH): The hydroxyl group is polar and capable of acting as both a hydrogen bond donor and acceptor. This group significantly enhances interaction with polar solvents like water.

-

A Tertiary Amine (within the Pyrrolidine Ring): The nitrogen atom of the pyrrolidine ring is a tertiary amine. While it lacks a hydrogen atom for donation, its lone pair of electrons can act as a hydrogen bond acceptor.[6] Crucially, this amine is a weak base, making the compound's solubility highly dependent on pH.[7]

Prediction: The presence of both hydrophobic (phenyl ring) and hydrophilic (hydroxyl, tertiary amine) moieties suggests that this compound is likely to be sparingly soluble in water at neutral pH but will exhibit significantly increased solubility in acidic conditions.[8][9] Its solubility in organic solvents will be dictated by the solvent's polarity, with higher solubility expected in polar protic and aprotic solvents like ethanol, methanol, and DMSO.

The Decisive Influence of pH on Aqueous Solubility

For ionizable compounds, pH is the most critical factor governing aqueous solubility.[10][11] As a weak base, this compound exists in equilibrium between its neutral (free base) form and its protonated (conjugate acid) form.

The neutral form is less polar and thus less soluble in water. In an acidic environment (low pH), the tertiary amine is protonated, forming a cationic species. This salt form is significantly more polar and, consequently, more water-soluble.[12] This relationship is fundamental to formulating oral drugs, which must navigate the acidic environment of the stomach and the more neutral pH of the intestine.[11][13] The pH at which the compound is least soluble is known as the isoelectric point.[14]

Caption: pH-dependent equilibrium of this compound.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

In drug development, solubility is discussed in two contexts: thermodynamic and kinetic.[15][16]

| Feature | Thermodynamic Solubility | Kinetic Solubility |

| Definition | The maximum concentration of a compound in a solvent at equilibrium.[17] | The concentration of a compound at the moment it precipitates from a supersaturated solution.[15][18] |

| Method | Shake-Flask Method; requires long incubation to ensure equilibrium (24-72 hours).[19][20] | Turbidimetric methods; rapid measurement after adding a concentrated DMSO stock to buffer.[21][22] |

| Relevance | "Gold standard"; crucial for formulation, biopharmaceutics classification (BCS).[20][21] | High-throughput screening (HTS) in early discovery to quickly flag problematic compounds.[17][23] |

| Value | Represents the true, stable solubility limit. | Often overestimates thermodynamic solubility as it may pertain to an amorphous state.[18] |

Understanding this distinction is vital. A high kinetic solubility might be misleading, while a low thermodynamic solubility presents a definite challenge that must be addressed.[15][16]

The Impact of the Solid State: Polymorphism

Polymorphism is the ability of a solid material to exist in multiple crystalline forms.[24] These different forms, or polymorphs, can have distinct physicochemical properties, including melting point, stability, and, critically, solubility.[24][25]

Generally, a metastable polymorph will be more soluble than the most thermodynamically stable form.[26] However, this metastable form can convert to the more stable, less soluble form over time, especially in solution.[25][26] This potential for conversion makes solid-state characterization an indispensable part of solubility studies to ensure consistent and reproducible results.[24] Amorphous forms, lacking a crystal lattice, are typically more soluble than any crystalline form but are also less stable.[27]

Experimental Protocols for Solubility Determination

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is the universally recognized "gold standard" for determining equilibrium (thermodynamic) solubility.[20][28] Its core principle is to establish a saturated solution in equilibrium with an excess of the solid compound.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvent (e.g., pH 7.4 phosphate-buffered saline, pH 1.2 HCl, water). The excess solid is crucial to ensure saturation is reached.[19]

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for a predetermined period (e.g., 24 to 72 hours).[19] The goal is to allow the system to reach equilibrium, which should be confirmed by taking measurements at multiple time points (e.g., 24h and 48h) to ensure the concentration has plateaued.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid using centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to avoid aspirating solid particles, which would artificially inflate the measured concentration.[19]

-

Quantification: Accurately dilute the filtrate with a suitable mobile phase. Determine the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.[21]

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The pH of the final saturated solution should also be measured and reported.[20]

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Protocol 2: pH-Solubility Profile via Potentiometric Titration

Potentiometric titration is a highly efficient method for determining the pKa and the intrinsic solubility (S₀) of an ionizable compound.[29] It involves titrating a suspension of the compound and monitoring the pH.

Methodology:

-

Instrument Setup: Use a calibrated potentiometric titration system equipped with a pH electrode and an automated titrator.

-

Sample Preparation: Create a suspension of this compound in a solution of known ionic strength (e.g., 0.15 M KCl).

-

Titration (Acid-to-Base):

-

Add a known amount of standardized strong acid (e.g., HCl) to fully dissolve the compound by protonating it.

-

Titrate this solution with a standardized strong base (e.g., KOH or NaOH), adding the titrant in small, precise increments.

-

Record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

As the base is added, the pH will rise. When the pH approaches the pKa, the neutral, less soluble form of the compound will begin to precipitate.

-

The point of precipitation is identified by a change in the titration curve.

-

Specialized software analyzes the titration curve to calculate both the pKa (from the buffer region before precipitation) and the intrinsic solubility (S₀) of the free base.[29][30]

-

This method provides a rich dataset, generating a full pH-solubility profile from a single experiment, making it invaluable for preformulation studies.[29]

Summary and Conclusion

The solubility of this compound is a complex property governed by a balance of its structural features. Its amphiphilic nature, with both hydrophobic and hydrophilic groups, suggests limited aqueous solubility in its neutral state. However, the presence of a basic tertiary amine makes its solubility highly dependent on pH, a characteristic that is both a challenge and an opportunity in drug development.

A robust characterization of this compound requires a multi-faceted approach. Predictive analysis based on molecular structure provides initial guidance. However, this must be followed by rigorous experimental determination using gold-standard methods like the shake-flask technique to ascertain thermodynamic solubility. Furthermore, mapping the pH-solubility profile using methods such as potentiometric titration is essential for predicting its behavior in biological systems. Finally, awareness of solid-state properties like polymorphism is critical for ensuring the reproducibility and stability of any formulation. By integrating these principles and methodologies, researchers can effectively navigate the challenges posed by solubility and advance promising compounds through the development pipeline.

References

- 1. 859850-72-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]

- 3. echemi.com [echemi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Aromatic amines are insoluble in water because ADue class 11 chemistry CBSE [vedantu.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. issr.edu.kh [issr.edu.kh]

- 8. Amine - Wikipedia [en.wikipedia.org]

- 9. embibe.com [embibe.com]

- 10. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 11. youtube.com [youtube.com]

- 12. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 13. ascendiacdmo.com [ascendiacdmo.com]

- 14. researchgate.net [researchgate.net]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. researchgate.net [researchgate.net]

- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 18. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. quora.com [quora.com]

- 20. dissolutiontech.com [dissolutiontech.com]

- 21. pharmatutor.org [pharmatutor.org]

- 22. sygnaturediscovery.com [sygnaturediscovery.com]

- 23. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 24. pharmaguru.co [pharmaguru.co]

- 25. researchgate.net [researchgate.net]

- 26. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Video: Factors Affecting Dissolution: Polymorphism, Amorphism and Pseudopolymorphism [jove.com]

- 28. researchgate.net [researchgate.net]

- 29. pubs.acs.org [pubs.acs.org]

- 30. api.upums.ac.in [api.upums.ac.in]

An In-depth Technical Guide to the Synthesis and Potential Applications of (3-Pyrrolidin-1-ylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Pyrrolidine Scaffolds in Modern Drug Discovery

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone in medicinal chemistry.[1] Its prevalence in over 20 FDA-approved drugs underscores its significance as a privileged scaffold.[2] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, a critical attribute for achieving high-affinity and selective interactions with biological targets.[1] This structural feature, combined with the pyrrolidine nitrogen's capacity for substitution, provides a versatile platform for modulating a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This guide focuses on (3-Pyrrolidin-1-ylphenyl)methanol, a molecule embodying the fusion of the valuable pyrrolidine motif with a functionalized aromatic core, positioning it as a significant building block for the synthesis of novel therapeutic agents.

I. Introduction to this compound: A Versatile Chemical Intermediate

This compound (CAS No. 859850-72-9) is a bifunctional organic molecule featuring a pyrrolidine ring attached to a phenylmethanol core at the meta position.[3][4] Its structure presents two key points for further chemical elaboration: the hydroxyl group of the benzyl alcohol moiety and the aromatic ring, which can be further functionalized. This compound is of particular interest to medicinal chemists as it combines the desirable properties of the pyrrolidine scaffold with a linker that allows for its incorporation into more complex molecular architectures. While a specific "discovery" event for this compound is not prominently documented in scientific literature, its emergence is a logical consequence of the continued exploration of pyrrolidine-containing building blocks in drug discovery programs.[2]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO | [3] |

| Molecular Weight | 177.24 g/mol | [3] |

| CAS Number | 859850-72-9 | [3][4] |

II. Synthetic Pathways to this compound: A Proposed Approach

A. Proposed Primary Synthetic Route: Reductive Amination

Reductive amination is a powerful and widely used method for the formation of C-N bonds and is considered a green chemistry approach due to its high atom economy.[5] This method typically involves the reaction of a primary or secondary amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of N-aryl pyrrolidines, this can be adapted by reacting an aniline derivative with a 1,4-dicarbonyl compound or its synthetic equivalent.

A highly plausible route to this compound involves the reductive amination of (3-aminophenyl)methanol with a suitable four-carbon electrophile that can form the pyrrolidine ring.

Diagram of the Proposed Reductive Amination Synthesis

Caption: Proposed synthesis of this compound via reductive amination.

Causality Behind Experimental Choices:

-

(3-Aminophenyl)methanol as the Starting Material: This commercially available precursor provides the necessary aromatic core with the hydroxyl group already in place at the meta position. The primary amine serves as the nucleophile for the ring-forming reaction.

-

Choice of the Four-Carbon Component:

-

1,4-Dihalobutanes (e.g., 1,4-dibromobutane or 1,4-dichlorobutane): These reagents allow for a direct double N-alkylation of the primary amine. The reaction is typically carried out in the presence of a base (e.g., potassium carbonate) to neutralize the hydrohalic acid formed during the reaction.[6]

-

Succinaldehyde or its synthetic equivalents (e.g., 2,5-dimethoxytetrahydrofuran): In the presence of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), succinaldehyde will react with the primary amine to form a di-imine intermediate which is then reduced to the pyrrolidine ring.[7][8] Sodium cyanoborohydride is often preferred as it is selective for the reduction of imines in the presence of aldehydes.[8]

-

-

Reaction Conditions: The choice of solvent and temperature will depend on the specific reagents used. For the reaction with 1,4-dihalobutanes, polar aprotic solvents like DMF or acetonitrile are often employed to facilitate the SN2 reaction. For reductive amination with succinaldehyde, alcoholic solvents like methanol or ethanol are common.[4]

Detailed Experimental Protocol (Proposed)

Method 1: From (3-Aminophenyl)methanol and 1,4-Dibromobutane

-

Reaction Setup: To a solution of (3-aminophenyl)methanol (1.0 eq.) in a suitable solvent such as acetonitrile or DMF, add a base, for example, potassium carbonate (2.5 eq.).

-

Addition of Reagent: To the stirred suspension, add 1,4-dibromobutane (1.1 eq.) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to a temperature between 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Method 2: From (3-Aminophenyl)methanol and Succinaldehyde

-

Reaction Setup: Dissolve (3-aminophenyl)methanol (1.0 eq.) and succinaldehyde (1.0 eq.) in methanol.

-

pH Adjustment: Add a few drops of acetic acid to catalyze the formation of the imine intermediate.[4]

-

Reduction: Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Work-up: Quench the reaction by the addition of water. Remove the methanol under reduced pressure and extract the aqueous layer with a suitable organic solvent like ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to yield the final product.

B. Alternative Synthetic Route: Paal-Knorr Pyrrole Synthesis followed by Reduction

The Paal-Knorr synthesis is a classic method for the preparation of pyrroles from 1,4-dicarbonyl compounds and a primary amine.[9][10][11] While this would yield a pyrrole ring, a subsequent reduction step would be necessary to obtain the desired saturated pyrrolidine ring.

Diagram of the Paal-Knorr and Reduction Sequence

Caption: Alternative synthesis via Paal-Knorr reaction and subsequent reduction.

This route is generally less direct than reductive amination for the synthesis of simple N-aryl pyrrolidines.

III. Characterization and Spectroscopic Analysis (Predicted)

As no specific experimental spectroscopic data for this compound is readily available in the literature, the following are predicted characteristic signals based on the analysis of structurally similar compounds.

| Spectroscopic Technique | Predicted Observations |

| ¹H NMR | - Aromatic protons on the phenyl ring (approx. 6.5-7.3 ppm).- A singlet for the benzylic CH₂ group (approx. 4.6 ppm).- A triplet for the pyrrolidine protons alpha to the nitrogen (approx. 3.3 ppm).- A multiplet for the pyrrolidine protons beta to the nitrogen (approx. 2.0 ppm).- A broad singlet for the hydroxyl proton. |

| ¹³C NMR | - Aromatic carbons (approx. 110-150 ppm).- Benzylic carbon (approx. 65 ppm).- Pyrrolidine carbons alpha to the nitrogen (approx. 47 ppm).- Pyrrolidine carbons beta to the nitrogen (approx. 25 ppm). |

| IR Spectroscopy | - A broad O-H stretch from the alcohol (approx. 3300 cm⁻¹).- C-H stretches from the aromatic and aliphatic groups (approx. 2800-3100 cm⁻¹).- C=C stretches from the aromatic ring (approx. 1600 cm⁻¹).- C-N stretch (approx. 1200 cm⁻¹).- C-O stretch (approx. 1050 cm⁻¹). |

| Mass Spectrometry (ESI+) | - Expected [M+H]⁺ at m/z = 178.12. |

IV. Potential Applications in Drug Development and Medicinal Chemistry

The true value of this compound lies in its potential as a versatile building block for the synthesis of more complex, biologically active molecules. The pyrrolidine moiety is a key pharmacophore in a wide range of therapeutic areas.[1][12]

-

Central Nervous System (CNS) Agents: The pyrrolidine scaffold is present in numerous CNS-active drugs. The lipophilicity and basicity of the pyrrolidine ring can be fine-tuned to optimize blood-brain barrier penetration.

-

Antiviral and Anticancer Agents: Many antiviral and anticancer drugs incorporate the pyrrolidine ring, which can serve as a rigid scaffold to orient functional groups for optimal binding to target enzymes or receptors.[12]

-